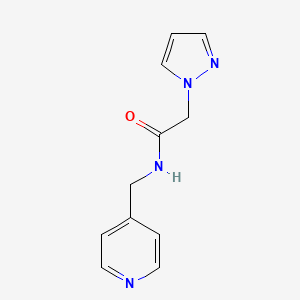

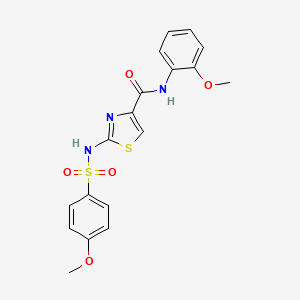

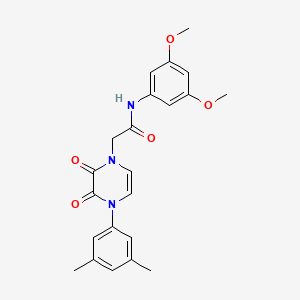

3-Fluoropropyl 4-(piperidinomethyl)phenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethers are a type of organic compound characterized by an oxygen atom connected to two alkyl or aryl groups . They are often used as solvents in organic reactions due to their stability and low reactivity .

Synthesis Analysis

Ethers can be synthesized through several methods. One common method is the Williamson Ether Synthesis, which involves an S N 2 reaction of an alkoxide nucleophile with an alkyl halide .Physical And Chemical Properties Analysis

The physical and chemical properties of ethers can vary widely depending on their specific structure. In general, ethers have relatively low boiling points compared to alcohols of similar molecular weight .Aplicaciones Científicas De Investigación

Hypervalent Iodine-Mediated Aromatic Fluorination

The para-selective aromatic fluorination of benzene rings in 3-phenylpropyl ethers through hypervalent iodine chemistry represents a significant application in the synthesis of fluorinated organic compounds. This process enables the regioselective introduction of fluorine atoms into aromatic systems, yielding 3-(4-fluorophenyl)propyl ethers with good efficiency. Such methodologies are crucial for the development of novel fluorinated materials with enhanced properties, including increased thermal stability and altered electronic characteristics (Saito, Miyamoto, & Ochiai, 2011).

Advancements in Polymer Science

Research into fluorinated poly(arylene ether)s containing the phthalimidine moiety has demonstrated significant advancements in polymer science. These materials exhibit exceptional thermal stability, solubility in organic solvents, and mechanical properties, making them suitable for high-performance applications. The inclusion of fluorine not only enhances the material's resistance to thermal degradation but also improves its overall mechanical integrity, highlighting the critical role of fluorinated ethers in the development of next-generation polymers (Mohanty, Sen, Ghosh, Maji, & Banerjee, 2010).

Intramolecular Charge-Transfer Fluorescence

The study of intramolecular charge-transfer fluorescence in fluorinated piperidine derivatives has opened new avenues in the development of fluorescent probes and materials. These compounds, upon dissolution in certain matrices, exhibit significant changes in fluorescence properties, which can be utilized in sensing applications, highlighting the impact of fluorinated ethers on the design of novel luminescent materials (Jenneskens, Verhey, Ramesdonk, Witteveen, & Verhoeven, 1991).

Development of Fluorinated Polyimides

Fluorinated polyimides represent another critical area of application, where the integration of fluorinated ethers leads to materials with exceptional thermal stability, solubility, and electrical properties. These characteristics are pivotal for their use in electronic and optoelectronic devices, showcasing the importance of fluorinated ethers in the advancement of polymeric materials for technological applications (Hamciuc, Hamciuc, & Brumǎ, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

1-[[4-(3-fluoropropoxy)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO/c16-9-4-12-18-15-7-5-14(6-8-15)13-17-10-2-1-3-11-17/h5-8H,1-4,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSSOFYIZNMDPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2698143.png)

![3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2698144.png)

![Methyl 2-(6-bromoimidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B2698147.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-ethyl-4-methylquinoline-3-carboxylate](/img/structure/B2698150.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2698151.png)

![5-(2-Methoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2698157.png)